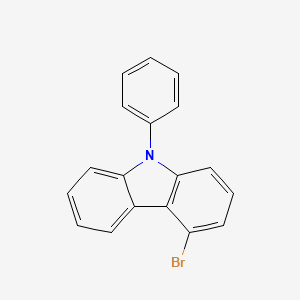

4-Bromo-9-phenyl-9h-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN/c19-15-10-6-12-17-18(15)14-9-4-5-11-16(14)20(17)13-7-2-1-3-8-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLJKISFWSJGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097884-37-1 | |

| Record name | 4-Bromo-9-phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-9-phenyl-9H-carbazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-9-phenyl-9H-carbazole is a pivotal heterocyclic building block in the advancement of organic electronics and medicinal chemistry. Its unique photophysical properties, coupled with a strategically positioned bromine atom, render it an exceptionally versatile intermediate for the synthesis of a new generation of functional materials and bioactive compounds. This guide provides a comprehensive overview of its core physical and chemical properties, detailed synthetic methodologies, and key applications, offering field-proven insights for researchers and developers.

Introduction: The Significance of the Carbazole Scaffold

Carbazole, a tricyclic aromatic heterocycle, is a well-established pharmacophore and a cornerstone of materials science.[1] Its rigid, planar structure and electron-rich nature facilitate efficient charge transport, making it a favored component in organic light-emitting diodes (OLEDs) and photovoltaic devices.[2] The introduction of a phenyl group at the 9-position (the nitrogen atom) enhances π-conjugation and improves the material's morphological stability, while the bromine substituent at the 4-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[1] This strategic functionalization makes this compound a highly valuable precursor for creating bespoke molecules with tailored electronic and biological properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and material fabrication.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are critical for determining appropriate solvents for reactions and purification, as well as for understanding its behavior in solid-state applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₂BrN | [3] |

| Molecular Weight | 322.2 g/mol | [3] |

| Appearance | White to off-white solid/crystal | [3] |

| Melting Point | 47.0 to 52.0 °C | [3] |

| Boiling Point | 461.7 ± 27.0 °C (Predicted) | [3] |

| Density | 1.39 ± 0.1 g/mL (Predicted) | [3] |

Solubility

While comprehensive quantitative solubility data is not extensively published, empirical evidence from synthetic procedures indicates that this compound is soluble in common organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and toluene. Its solubility in non-polar solvents like heptane is lower, a property that is often exploited during purification by silica gel chromatography.[3]

Spectral Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

Reference ¹H NMR Data for 9-(4-bromophenyl)-9H-carbazole (400 MHz, CDCl₃): [4]

-

δ 8.13 (d, J = 7.6 Hz, 2H): Protons on the carbazole ring adjacent to the nitrogen.

-

δ 7.72 (d, J = 8.8 Hz, 2H): Protons on the bromophenyl ring.

-

δ 7.45 (d, J = 8.8 Hz, 2H): Protons on the bromophenyl ring.

-

δ 7.41–7.37 (dt, J₁ = 6.8 Hz, J₂ = 6.8 Hz, 4H): Protons on the carbazole ring.

-

δ 7.30 (t, J = 6.6 Hz, 2H): Protons on the carbazole ring.

The IR spectrum of this compound would be expected to show characteristic peaks for aromatic C-H stretching above 3000 cm⁻¹, C=C stretching in the 1600-1450 cm⁻¹ region, and C-N stretching. The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers.

Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion peak (M⁺) at m/z 321 and 323 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom and cleavage of the phenyl group.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods, with the choice of route often depending on the availability of starting materials and the desired scale of production.

Synthetic Methodologies

A well-established method for N-arylation is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. A detailed protocol for the synthesis of this compound from 4-bromo-9H-carbazole and iodobenzene is as follows:[3]

Experimental Protocol: Ullmann N-Arylation of 4-Bromo-9H-carbazole

-

Reaction Setup: In a 500 mL four-neck flask, combine 4-bromo-9H-carbazole (15.0 g, 61.0 mmol, 1.0 eq), iodobenzene (13.6 mL, 122 mmol, 2.0 eq), and potassium carbonate (16.8 g, 122 mmol, 2.0 eq) in 180 mL of dry DMF.

-

Inert Atmosphere: Degas the mixture by bubbling nitrogen through it for 30 minutes. This is crucial to prevent the oxidation of the copper(I) catalyst.

-

Catalyst Addition: Add 1,3-di(2-pyridyl)-1,3-propanedione (1.38 g, 6.10 mmol, 0.10 eq) and copper(I) iodide (1.16 g, 6.10 mmol, 0.10 eq). The ligand (1,3-di(2-pyridyl)-1,3-propanedione) stabilizes the copper catalyst and improves its solubility and reactivity.

-

Reaction: Stir the mixture at 110 °C overnight. The elevated temperature is necessary to overcome the activation energy of the C-N bond formation.

-

Work-up: After cooling, remove the DMF under reduced pressure. Take up the residue in 250 mL of dichloromethane (DCM) and add a concentrated ammonium chloride solution. Filter the mixture through Celite to remove insoluble inorganic salts.

-

Extraction and Purification: Separate the organic and aqueous phases. Extract the aqueous phase twice with 100 mL portions of DCM. Combine the organic phases, wash with water, and dry over sodium sulfate. After removing the solvent, purify the resulting oil by filtration through silica gel using heptane to yield the product.

Chemical Reactivity: A Gateway to Functional Molecules

The bromine atom at the 4-position is the key to the synthetic utility of this compound. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[5] This allows for the extension of the π-conjugated system of the carbazole core, which is a common strategy in the design of materials for organic electronics.

Conceptual Workflow: Suzuki Coupling

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[6] This is particularly useful for synthesizing hole-transporting materials with multiple triarylamine units, which are known for their excellent charge-carrying capabilities.[7]

Applications in Research and Development

The unique structural and electronic features of this compound have led to its use in several high-tech and biomedical research areas.

Organic Electronics: Building Blocks for OLEDs and Solar Cells

In the field of organic electronics, carbazole derivatives are widely used due to their high thermal stability and excellent hole-transporting properties.[2] this compound serves as a key intermediate for the synthesis of more complex hole-transporting materials (HTMs) and host materials for phosphorescent emitters in OLEDs.[1] The ability to introduce different aromatic or heteroaromatic groups at the 4-position via cross-coupling reactions allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing device performance.[7]

Drug Development: A Scaffold for Bioactive Molecules

The carbazole nucleus is a privileged scaffold in medicinal chemistry, with many carbazole-containing compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[8][9] The ability to functionalize the 4-position of the this compound ring system provides a route to novel carbazole derivatives with potentially enhanced or novel therapeutic activities. For instance, the synthesis of carbazole-based thiazole derivatives has shown promising cytotoxicity against cancer cell lines.[8]

Conclusion

This compound is a molecule of significant strategic importance in both materials science and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable building block for the creation of advanced functional materials and novel therapeutic agents. The synthetic protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and developers to harness the full potential of this versatile compound in their respective fields.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Modern Chemistry: A Focus on this compound. Retrieved from [Link]

-

MDPI. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Retrieved from [Link]

-

Taylor & Francis Online. (2014). Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-based Thiazole Derivatives. Retrieved from [Link]

-

Elsevier. (2023). Design, synthesis, and biological evaluation of 4-aryl-9H-carbazoles as tubulin polymerization inhibitors with potent anticancer. Arabian Journal of Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 9-(4-Bromophenyl)-9H-carbazole. Retrieved from [Link]

-

Aggregation Induced Emission and Reversible Mechanofluorochromism Active Carbazole-Anthracene Conjugated Cyanostilbenes. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). H NMR and. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

. (n.d.). Retrieved from [Link]

-

Cambridge University Press. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-Based Thiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Hole-Transporting Properties of Phenyl-Carbazyl Derivatives. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubMed. (2025). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Retrieved from [Link]

-

PubMed. (n.d.). Progress and Development of C-3, C-6, and N-9 Positions Substituted Carbazole Integrated Molecular Hybrid Molecules as Potential Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Retrieved from [Link]

-

Rose-Hulman. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

RSC Publishing. (n.d.). Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

University of Calgary. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole (4). Retrieved from [Link]

-

MDPI. (2022). A Promising Thermodynamic Study of Hole Transport Materials to Develop Solar Cells: 1,3-Bis(N-carbazolyl)benzene and 1,4-Bis(diphenylamino)benzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 9-(4-Bromophenyl)-9H-carbazole. Retrieved from [Link]

-

PMC. (n.d.). 9-(4-Bromobutyl)-9H-carbazole. Retrieved from [Link]

-

Scribd. (n.d.). FT-IR Spectrum Table. Retrieved from [Link]

Sources

- 1. CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tandfonline.com [tandfonline.com]

- 9. arabjchem.org [arabjchem.org]

Synthesis and characterization of 4-Bromo-9-phenyl-9h-carbazole

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-9-phenyl-9H-carbazole

Introduction

This compound is a pivotal organic compound whose rigid, electron-rich carbazole core and functionalizable bromine atom make it a highly valuable building block in materials science and synthetic chemistry.[1] The unique photophysical and electronic properties of the carbazole moiety are fundamental to its application in advanced electronic devices, particularly as a host material for phosphorescent emitters or as a hole-transporting layer in Organic Light-Emitting Diodes (OLEDs).[1] The bromine substituent serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions for the construction of more complex molecular architectures for pharmaceuticals and fine chemicals.[1]

This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and outline a comprehensive characterization strategy to validate the synthesis of the target molecule.

Synthetic Methodologies: A Comparative Analysis

The N-arylation of 4-bromo-9H-carbazole is the most direct approach to synthesizing this compound. This transformation is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The two most established and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.[2][3][4]

The Ullmann Condensation: A Classic C-N Coupling

The Ullmann condensation is a classic, copper-catalyzed method for forming carbon-nitrogen bonds.[2][5] It traditionally involves the reaction of an amine or amide with an aryl halide at elevated temperatures.[5][6] While modern variations have introduced ligands to enable milder conditions, the foundational principles remain a cornerstone of C-N bond formation.

Mechanistic Rationale: The reaction is believed to proceed through a copper(I) intermediate. The base deprotonates the carbazole's N-H group, which then coordinates with a Cu(I) salt (e.g., CuI). This copper amide species then undergoes a reaction with the aryl halide (iodobenzene is often preferred over bromobenzene due to its higher reactivity) to form the N-aryl bond and regenerate a copper(I) species, continuing the catalytic cycle.[5] The use of a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), is essential to solubilize the reagents and achieve the necessary reaction temperatures, which are often above 100°C.[5][7]

Sources

Molecular structure and crystal packing of 4-Bromo-9-phenyl-9h-carbazole

An In-Depth Technical Guide to the Molecular Structure and Crystal Packing of 9-(4-Bromophenyl)-9H-carbazole

A Note on Nomenclature: The topic specified is "4-Bromo-9-phenyl-9h-carbazole". However, the vast majority of scientific literature, including detailed crystallographic studies, pertains to the constitutional isomer, 9-(4-Bromophenyl)-9H-carbazole . This guide will focus on the latter, as it is the well-characterized compound with extensive data available. It is probable that "this compound" was a shorthand or slight misnomer for this structure.

Introduction: The Significance of Substituted Carbazoles

Carbazole derivatives are a cornerstone of modern materials science and medicinal chemistry.[1] The rigid, electron-rich carbazole core imparts desirable photophysical and electronic properties, making these compounds integral to the development of Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and hole-transporting materials.[1] The introduction of a phenyl group at the 9-position (the nitrogen atom) enhances π-conjugation and can improve charge transport, while the bromine substituent at the 4-position of the phenyl ring serves as a versatile synthetic handle for further functionalization through cross-coupling reactions.[2] This strategic substitution allows for the fine-tuning of electronic properties and the construction of more complex molecular architectures.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, molecular structure, crystal packing, and physicochemical characterization of 9-(4-Bromophenyl)-9H-carbazole. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Synthesis and Crystallization

The synthesis of 9-(4-Bromophenyl)-9H-carbazole is typically achieved via an Ullmann condensation reaction. The protocol described by Kautny et al. (2014), which references an earlier procedure by Xu et al. (2007), is a robust method for achieving this N-arylation.[3][4]

Experimental Protocol: Synthesis

This protocol details a copper-catalyzed N-arylation reaction.

-

Reagent Preparation : In a fused silica ampoule, combine 9H-carbazole (5.35 g, 32.0 mmol), 1,4-dibromobenzene (9.06 g, 38.4 mmol), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 400 mg, 1.6 mmol), and potassium carbonate (K₂CO₃, 4.42 g, 32.0 mmol).[3]

-

Expert Insight: The use of an excess of 1,4-dibromobenzene drives the reaction towards the desired mono-arylated product. K₂CO₃ acts as the base to deprotonate the carbazole nitrogen, and the copper salt is the catalyst for the C-N bond formation. A sealed ampoule is used to prevent sublimation of the reactants at high temperatures.

-

-

Reaction : Seal the ampoule under vacuum and heat to 250 °C for 68 hours.[3]

-

Work-up : After cooling to room temperature, carefully open the ampoule. Partition the solid residue between toluene and water. Extract the aqueous phase with toluene.

-

Purification : Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a mixture of light petroleum and dichloromethane (75:25 v/v).[3] This yields 9-(4-Bromophenyl)-9H-carbazole as a white solid (41% yield).[3]

Experimental Protocol: Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are essential for unambiguous structure determination.

-

Dissolution : Prepare a saturated solution of the purified 9-(4-Bromophenyl)-9H-carbazole in chloroform (CDCl₃).

-

Slow Evaporation : Loosely cap the vial containing the solution and leave it undisturbed in a vibration-free environment.

-

Crystal Formation : Large, well-defined single crystals will form over several days as the solvent slowly evaporates.[3]

Molecular and Crystal Structure Analysis

The definitive three-dimensional structure of 9-(4-Bromophenyl)-9H-carbazole was elucidated by single-crystal X-ray diffraction. The data reveals a non-planar molecular geometry and a crystal packing arrangement dominated by weak intermolecular interactions.

Molecular Geometry

The molecule consists of a planar carbazole moiety and a bromophenyl ring. The key structural feature is the significant twist between these two ring systems. The 4-bromophenyl ring is inclined to the mean plane of the carbazole moiety by a dihedral angle of 49.87 (5)°.[3][5] This twisted conformation is a common feature in 9-phenylcarbazole derivatives and has important implications for the electronic properties, as it can disrupt π-conjugation between the two aromatic systems. The carbazole unit itself is nearly planar, with a root-mean-square deviation of 0.027 Å.[3][5]

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of 9-(4-Bromophenyl)-9H-carbazole arrange into a monoclinic crystal system with the space group P2₁/c.[3] The packing is characterized by the formation of corrugated two-dimensional networks.[3][5][6] The primary intermolecular forces responsible for this arrangement are C-H···π interactions.[3] Specifically, hydrogen atoms from the carbazole and phenyl rings of one molecule interact with the π-electron clouds of adjacent molecules.[3]

Notably, due to the significant inclination between adjacent carbazole moieties (59.08°), classical π-π stacking interactions are ruled out.[3] The absence of such interactions is a direct consequence of the steric hindrance imposed by the twisted 9-phenyl group. This packing motif influences the material's bulk properties, such as its charge transport characteristics in the solid state.

Crystallographic Data Summary

The following table summarizes the single-crystal X-ray diffraction data for 9-(4-Bromophenyl)-9H-carbazole, collected at 100 K.[3]

| Parameter | Value |

| Chemical Formula | C₁₈H₁₂BrN |

| Formula Weight | 322.2 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4137 (3) |

| b (Å) | 20.1179 (7) |

| c (Å) | 8.6346 (3) |

| β (°) | 108.5322 (14) |

| Volume (ų) | 1385.76 (8) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R[F² > 3σ(F²)]) | 0.031 |

| wR(F) | 0.047 |

Structural and Physicochemical Characterization

A full characterization of 9-(4-Bromophenyl)-9H-carbazole involves multiple spectroscopic and analytical techniques to confirm its identity and assess its properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for confirming the molecular structure in solution.

¹H NMR Data (400 MHz, CDCl₃) :[7]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.17 | d, J = 7.7 Hz | 2H | Carbazole H-4, H-5 |

| 7.76 | d, J = 8.6 Hz | 2H | Bromophenyl H ortho to Br |

| 7.51 – 7.45 | m | 2H | Bromophenyl H meta to Br |

| 7.44 | d, J = 7.9 Hz | 2H | Carbazole H-1, H-8 |

| 7.40 | d, J = 7.7 Hz | 2H | Carbazole H-2, H-7 |

| 7.38 – 7.32 | m | 2H | Carbazole H-3, H-6 |

Note: The original source has some overlapping multiplets; assignments are based on typical carbazole spectra.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation : Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup : Place the sample in the NMR spectrometer. Tune and shim the probe for the ¹H and ¹³C frequencies.

-

Data Acquisition : Acquire the ¹H spectrum using a standard pulse program. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Processing : Fourier transform the free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H) or tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Thermal Analysis (TGA/DSC)

Thermal analysis provides insights into the material's stability at elevated temperatures, which is critical for applications in electronic devices. While specific TGA/DSC data for 9-(4-Bromophenyl)-9H-carbazole is not available in the reviewed literature, carbazole derivatives generally exhibit high thermal stability, with decomposition temperatures (Td, temperature at 5% weight loss) often exceeding 300-400 °C.[1][6][8]

Experimental Protocol: TGA/DSC

-

Sample Preparation : Accurately weigh 5-10 mg of the sample into an alumina (for TGA) or sealed aluminum (for DSC) pan.

-

TGA Measurement : Place the sample in the TGA furnace. Heat the sample from room temperature to ~800 °C at a constant rate of 10 °C/min under a continuous nitrogen flow (e.g., 50 mL/min). Record the mass loss as a function of temperature.

-

DSC Measurement : Place the sample and an empty reference pan in the DSC cell. Heat the sample to a temperature above its expected melting point, cool it down, and then perform a second heating scan at a rate of 10 °C/min. The second scan is used to determine the glass transition temperature (Tg) and melting point (Tm).

Conclusion

9-(4-Bromophenyl)-9H-carbazole is a strategically designed molecule with a non-planar geometry due to the significant twist between the carbazole and bromophenyl rings. This structural feature prevents close π-π stacking in the solid state, leading to a crystal packing dominated by C-H···π interactions. Its high thermal stability, typical of carbazole derivatives, and the synthetically versatile bromine handle make it a valuable building block for the development of advanced organic electronic materials and complex pharmaceutical compounds. The detailed structural and spectroscopic data provided in this guide serve as a foundational reference for researchers working with this important class of molecules.

References

-

Kautny, P., Kader, T., Stöger, B., & Fröhlich, J. (2014). 9-(4-Bromophenyl)-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 3), o330–o331. [Link]

-

Royal Society of Chemistry. (2012). Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. RSC Advances. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Modern Chemistry: A Focus on this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

PubMed. (2014). 9-(4-Bromo-phen-yl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o330–o331. [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR data for 9-(4-bromophenyl)-9H-carbazole. Royal Society of Chemistry. [Link]

-

Kautny, P., et al. (2014). 9-(4-Bromophenyl)-9H-carbazole. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Photophysical properties of 4-Bromo-9-phenyl-9h-carbazole derivatives

An In-depth Technical Guide to the Photophysical Properties of 4-Bromo-9-phenyl-9H-carbazole Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, photophysical properties, and applications of this compound and its derivatives. Carbazole-based molecules are of significant interest in the development of advanced materials for organic electronics due to their favorable thermal stability, charge-transporting capabilities, and tunable electronic properties.[1] The strategic incorporation of a bromine atom and a phenyl group onto the carbazole core allows for fine-tuning of its photophysical characteristics and provides a reactive site for further molecular elaboration.[2][3]

Synthetic Pathways to this compound Derivatives

The synthesis of this compound is a critical first step in the development of more complex derivatives for various applications. A common and effective method involves the copper-catalyzed N-arylation of 4-bromo-9H-carbazole with iodobenzene.

Diagram of Synthetic Workflow

Sources

A Technical Guide to the Thermal Stability and Degradation of 4-Bromo-9-phenyl-9H-carbazole

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 4-Bromo-9-phenyl-9H-carbazole, a molecule of significant interest in the fields of organic electronics and pharmaceutical research. Renowned for its role as a key building block in Organic Light-Emitting Diodes (OLEDs) and other advanced materials, understanding its thermal behavior is paramount for predicting device lifetime, performance, and degradation pathways. This document synthesizes experimental data from analogous compounds with established analytical methodologies to offer a Senior Application Scientist's perspective on evaluating this critical material property. We will delve into the causality behind experimental design for thermal analysis and propose a logical degradation pathway based on fundamental chemical principles.

Introduction: The Significance of Thermal Stability in Carbazole Derivatives

Carbazole derivatives are a cornerstone in the development of high-performance organic electronic materials due to their exceptional charge-transporting properties and high thermal stability.[1] this compound, in particular, offers a versatile scaffold where the carbazole core provides the desired electronic characteristics, the N-phenyl group enhances π-conjugation, and the bromine atom serves as a reactive site for further molecular engineering through cross-coupling reactions.[2] In applications such as OLEDs, these materials are subjected to significant thermal stress during both manufacturing and operation. Consequently, a high thermal stability, characterized by a high decomposition temperature (Td) and a high glass transition temperature (Tg), is a prerequisite for long-lasting and reliable devices.[3] Thermal degradation can lead to the formation of non-emissive species, charge traps, and morphological changes in the thin films, all of which are detrimental to device performance.[4] This guide will provide the foundational knowledge and experimental frameworks necessary to rigorously assess the thermal properties of this compound.

Quantitative Thermal Analysis: A Comparative Approach

| Compound Name | Derivative Type | Decomposition Temp. (Td) at 5% Weight Loss (°C) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |

| 2-(9-phenyl-9H-carbazol-3-yl)quinazolin-4(3H)-one | Carbazole-Quinazolinone | Not Specified | Not Specified | Not Specified |

| 3,3'-Di(9-phenyl-9H-carbazol-3-yl)-1,1'-biphenyl | Bicarbazole | Not Specified | Not Specified | Not Specified |

| 9-(4-fluorophenyl)-9H-carbazole | Fluorinated Phenylcarbazole | Not Specified | Not Specified | Not Specified |

Note: The absence of specific data for this compound highlights the importance of experimental characterization for novel materials.

Based on the general trends for carbazole derivatives, it is anticipated that this compound will exhibit a high decomposition temperature, likely in excess of 350 °C. The bulky phenyl group at the 9-position is known to enhance the morphological stability of the amorphous state, suggesting a discernible glass transition temperature.

Experimental Protocols for Thermal Characterization

To ensure scientific integrity, the following experimental protocols for TGA and DSC are provided. These methodologies are designed to be self-validating and are based on industry-standard practices for the analysis of organic electronic materials.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of this compound, which is a primary indicator of its thermal stability.

Methodology:

-

Sample Preparation: A small, precisely weighed sample (3-5 mg) of this compound is placed in an inert sample pan, typically made of alumina or platinum.

-

Instrument Setup: The sample pan is placed in a high-precision thermobalance within the TGA furnace.

-

Atmosphere: A continuous flow of an inert gas, such as nitrogen or argon, is maintained throughout the experiment at a typical flow rate of 20-50 mL/min. This is crucial to prevent oxidative degradation, which could lead to an underestimation of the material's intrinsic thermal stability.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min.

-

Data Analysis: The mass of the sample is continuously monitored as a function of temperature. The Td is commonly reported as the temperature at which a 5% loss of the initial sample mass is observed.

Causality Behind Experimental Choices: The use of an inert atmosphere is critical to isolate the thermal degradation from oxidative processes. A constant and controlled heating rate ensures reproducibility and allows for kinetic analysis of the degradation process if desired.

Diagram of TGA Workflow:

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is likely to proceed through a free-radical mechanism initiated by the cleavage of the weakest bonds in the molecule under thermal stress. Based on the known degradation patterns of related compounds, a plausible pathway involves the following key steps:

-

Initiation: The initial and most probable degradation step is the homolytic cleavage of the Carbon-Bromine (C-Br) bond, as it is generally weaker than the C-N and C-C bonds within the aromatic rings. This would generate a carbazolyl radical and a bromine radical. An alternative, though likely higher energy, initiation step is the cleavage of the C-N bond between the phenyl and carbazole moieties.

-

Propagation: The highly reactive radicals formed during initiation can then participate in a series of propagation reactions. For instance, the bromine radical can abstract a hydrogen atom from another molecule of this compound, forming HBr and another carbazolyl radical. The carbazolyl radicals can undergo various reactions, including intermolecular coupling to form dimeric and oligomeric species.

-

Termination: The degradation process terminates when two radicals combine to form a stable molecule.

The expected degradation products would include hydrogen bromide (HBr), 9-phenyl-9H-carbazole (from debromination), biphenyl, carbazole, and various brominated derivatives of these compounds. More complex, higher molecular weight species may also be formed through radical polymerization.

Sources

- 1. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater [mdpi.com]

- 2. Synthesis and Characterization of Compounds Based on Carbazole and Sulfone Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Bromo-9H-carbazole | 3652-89-9 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

Electronic properties and energy levels of 4-Bromo-9-phenyl-9h-carbazole

An In-Depth Technical Guide to the Electronic Properties and Energy Levels of 4-Bromo-9-phenyl-9H-carbazole

Foreword: The Strategic Importance of the Carbazole Scaffold

In the landscape of organic electronics and materials science, the carbazole scaffold stands as a cornerstone.[1] This tricyclic aromatic heterocycle, with its rigid, π-electron-rich structure, provides an exceptional foundation for materials requiring robust hole-transporting capabilities and high thermal stability.[1][2] The nitrogen atom's lone pair of electrons integrates into the aromatic system, establishing carbazole as a potent electron donor.[1] Among its many derivatives, this compound has emerged as a particularly valuable building block.[3] Its strategic design—combining the core carbazole unit with a phenyl group at the nitrogen (N9) position and a bromine atom at the C4 position—creates a molecule with tunable electronic properties and a reactive handle for sophisticated molecular engineering.[3][4]

This guide provides an in-depth exploration of the electronic architecture of this compound. We will dissect its fundamental properties, detail the gold-standard experimental and computational methodologies for their characterization, and provide the causal reasoning behind these scientific choices.

Molecular Architecture and its Electronic Implications

The electronic behavior of this compound is a direct consequence of the interplay between its three key structural components:

-

The Carbazole Core: This is the primary driver of the molecule's function as a hole-transport material. Its extensive π-conjugated system facilitates the delocalization of positive charge carriers (holes), a critical property for applications in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][2][5]

-

The 9-Phenyl Group: The substitution of a phenyl ring at the nitrogen atom enhances the molecule's π-conjugation and can improve molecular planarity. This modification is not merely structural; it directly influences charge transport efficiency and contributes to the material's high thermal and photostability, which are essential for device longevity.[4]

-

The 4-Bromo Substituent: While bromine is an electron-withdrawing group, its primary role in this molecule is to serve as a versatile synthetic handle.[3] The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows chemists to easily attach other functional moieties, enabling the precise tuning of the final molecule's electronic energy levels, emission color, and charge-carrier mobility for specific applications.[3][4]

Frontier Molecular Orbitals: The Heart of Electronic Function

To understand the electronic properties of any organic semiconductor, we must first examine its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO (Highest Occupied Molecular Orbital): This orbital represents the highest energy level occupied by electrons. The energy of the HOMO is a measure of the molecule's ability to donate an electron. A higher HOMO energy (less negative) indicates a greater ease of oxidation. In the context of device physics, the HOMO level governs hole injection and transport.[6]

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital devoid of electrons. The LUMO's energy level reflects the molecule's ability to accept an electron. A lower LUMO energy indicates a greater ease of reduction. This level is critical for electron injection and transport.[6]

-

The HOMO-LUMO Gap (Eg): The energy difference between the HOMO and LUMO levels is the energy gap. This gap dictates the energy of photons the molecule can absorb and emit, thus determining its optical properties, such as its color.[6]

For this compound, the electron-rich carbazole core dictates a relatively high-lying HOMO level, characteristic of hole-transporting materials. The final energy levels are a product of the combined electronic effects of the carbazole, phenyl, and bromo groups.

Experimental Characterization of Energy Levels

Determining the precise energy levels of a molecule is not theoretical; it requires rigorous experimental validation. The following protocols are standard in the field for providing a self-validating system of characterization.

Cyclic Voltammetry (CV): Probing Redox Potentials

Causality: Cyclic voltammetry is the cornerstone of electrochemical analysis for organic materials.[7][8] By measuring the potentials at which a molecule is oxidized (loses an electron) and reduced (gains an electron), we can directly calculate the energy of the HOMO and LUMO levels, respectively.[6][9] The oxidation potential corresponds to the energy required to remove an electron from the HOMO.[6]

Experimental Protocol:

-

Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (n-Bu4NPF6), in an anhydrous, degassed electrochemical-grade solvent (e.g., dichloromethane or acetonitrile).[10]

-

Analyte Solution: Dissolve the this compound sample in the electrolyte solution to a concentration of approximately 10-3 M.

-

Cell Assembly: Assemble a standard three-electrode cell:

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire.

-

-

Degassing: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.[9] Maintain an inert atmosphere over the solution for the duration of the experiment.

-

Internal Reference: Add a small amount of the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.[7] This provides a stable reference point against which the potentials can be accurately measured, ensuring reproducibility across different experimental setups.

-

Data Acquisition: Scan the potential from an initial value (e.g., 0 V) towards positive potentials to measure the oxidation wave, and then scan towards negative potentials for the reduction wave. A typical scan rate is 100 mV/s.[10]

-

Energy Level Calculation: The HOMO and LUMO energy levels can be estimated from the onset of the oxidation (Eoxonset) and reduction (Eredonset) potentials using the following empirical equations:

-

EHOMO (eV) = -[Eoxonset vs Fc/Fc+ + 4.8]

-

ELUMO (eV) = -[Eredonset vs Fc/Fc+ + 4.8]

(Note: The value of 4.8 eV is the estimated absolute energy level of the Fc/Fc+ redox couple below the vacuum level.)

-

Workflow Visualization:

Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

Optical Spectroscopy: Unveiling the Energy Gap

Causality: UV-Visible (UV-Vis) absorption spectroscopy measures the energy required to promote an electron from the HOMO to the LUMO.[11][12] The lowest energy absorption, found at the long-wavelength edge of the absorption spectrum, corresponds to the optical energy gap (Eg).[6] Photoluminescence (PL) spectroscopy measures the energy released when the electron relaxes from the LUMO back to the HOMO, providing insight into the material's emissive properties.[1]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (typically 10-5 to 10-6 M) of this compound in a UV-grade spectroscopic solvent (e.g., THF, CH2Cl2, or toluene).[13][14]

-

UV-Vis Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with the sample solution and another with the pure solvent to act as a reference.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm). Carbazole derivatives typically absorb strongly in the UV region between 320 nm and 360 nm.[1]

-

-

Photoluminescence Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at a wavelength corresponding to a major absorption peak (e.g., λmax).

-

Record the emission spectrum. Carbazole derivatives often fluoresce in the blue region of the spectrum.[1]

-

-

Optical Band Gap Calculation: Determine the onset wavelength of absorption (λonset) from the UV-Vis spectrum (the point where the absorbance begins to rise from the baseline). Calculate the optical band gap using the formula:

-

Egopt (eV) = 1240 / λonset (nm)

-

Cross-Validation: The optical band gap can be used to validate the electrochemical data. The LUMO level can be independently estimated: ELUMO = EHOMO (from CV) + Egopt. A close match between the electrochemically and optically derived LUMO values provides high confidence in the results.

Energy Level Diagram:

Caption: Energy transitions measured by optical spectroscopy.

Computational Modeling: In Silico Prediction

Causality: Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical framework to predict and understand the electronic structure of molecules.[15] It complements experimental data by providing visualizations of molecular orbitals and calculating energy levels from first principles, which can guide synthetic efforts before a molecule is ever made.[11][16]

Methodology Workflow:

-

Structure Optimization: The 3D geometry of the this compound molecule is built and its lowest energy conformation is found using a geometry optimization calculation. A common level of theory is the B3LYP functional with a 6-31G(d,p) basis set.[17]

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

-

Single-Point Energy Calculation: A final, more accurate single-point energy calculation is performed to determine the energies of the molecular orbitals.

-

Data Extraction: The energies of the HOMO and LUMO are extracted from the calculation output file. The distribution and shape of these orbitals can be visualized to understand which parts of the molecule are involved in electron donation and acceptance.

Computational Workflow Diagram:

Caption: Standard workflow for DFT-based energy level prediction.

Summary of Electronic Properties

The table below summarizes the key electronic properties of this compound and the methods used for their determination. While exact values can vary based on specific experimental conditions, the data represent typical findings for this class of materials.

| Property | Determination Method | Typical Observation for Carbazole Derivatives | Significance |

| HOMO Energy Level | Cyclic Voltammetry, DFT | -5.4 to -5.9 eV[18] | Governs hole injection/transport; indicates electron-donating strength. |

| LUMO Energy Level | Cyclic Voltammetry, DFT | -2.0 to -2.5 eV | Governs electron injection/transport; indicates electron-accepting ability. |

| Electrochemical Gap | Cyclic Voltammetry (ELUMO - EHOMO) | ~3.0 to 3.5 eV | Overall redox stability and fundamental electronic gap. |

| Optical Band Gap (Eg) | UV-Vis Spectroscopy | ~3.1 to 3.6 eV | Determines the energy of light absorbed/emitted; defines the material's color. |

| Absorption Maxima (λmax) | UV-Vis Spectroscopy | 320 - 360 nm[1] | Corresponds to the most probable electronic transition (π-π*). |

| Emission Maxima (λem) | Photoluminescence | 380 - 450 nm (Blue region)[1] | Defines the color of light emitted upon excitation. |

Conclusion and Outlook

This compound is more than just a single compound; it is a strategic platform for materials innovation. Its electronic architecture is defined by the hole-transporting carbazole core, stabilized and enhanced by the 9-phenyl group. The combination of cyclic voltammetry, optical spectroscopy, and computational modeling provides a robust, cross-validated understanding of its energy levels.

The true power of this molecule lies in the synthetic versatility afforded by the 4-bromo position.[3][4] This reactive site allows researchers to append a vast array of functional groups, systematically tuning the HOMO/LUMO levels, modifying the emission wavelength, and enhancing charge carrier mobility. By serving as a foundational building block, this compound enables the rational design of next-generation organic electronic materials with tailored properties for high-efficiency OLEDs, stable solar cells, and advanced sensors.

References

- A Technical Guide to the Unique Electronic and Optical Properties of Carbazole Compounds - Benchchem. (URL: )

- Golba, S. (2018). Electrochemical and Opto-Electronic Properties of Carbazole-Based Derivatives with Symmetric A–CZ–A Architecture. Russian Journal of Electrochemistry, 54(7), 567-584. (URL: )

- Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2021). PMC - NIH. (URL: )

- The Role of Carbazole Derivatives in Modern Chemistry: A Focus on this compound. NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design.

- Synthesis, electrochemical, optical and biological properties of new carbazole derivatives. (2022). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267(Pt 2), 120497. (URL: )

- Exploring 4-Bromo-9H-carbazole: A Key OLED Intermedi

- This compound丨CAS 1097884-37-1. Hangzhou Leap Chem Co., Ltd. (URL: )

- This compound synthesis. ChemicalBook. (URL: )

- The Role of Carbazole Derivatives in Modern Organic Electronics. (URL: )

- 9-(4-Bromophenyl)-9H-carbazole. PMC - NIH. (URL: )

- Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. DergiPark. (URL: )

- Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. (2012). (URL: )

- 9-(4-Bromophenyl)-9H-carbazole.

- Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. (2021). MDPI. (URL: )

- HOMO/LUMO energy levels of the carbazole (13; R ¼ CH(C 7 H 15 ) 2 ) and...

- Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. IIETA. (URL: )

- Cyclic voltammetry of compounds 4, 8, 9, and 10 measured in CH2Cl2 at...

- Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution St

- HOMO and LUMO energy levels against a number of carbons.

- Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. IIETA. (URL: )

- 9-(4-Bromo-phen-yl)-9H-carbazole. (2014). PubMed. (URL: )

- Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. (URL: )

- UV/Vis absorption (full lines) and normalized fluorescence spectra...

- Computational Studies on Carbazole-Pyranocoumarin Conjugate Against α-glucosidase Enzyme. Engineered Science Publisher. (URL: )

- The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. (URL: )

- Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies valid

- UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Co

- The energies of HOMO, LUMO, and the gap between HOMO and LUMO. All the...

- The calculated HOMO and LUMO energy levels for various carbazole‐based...

- 9-(4-Bromobutyl)-9H-carbazole. PMC - NIH. (URL: )

- Understanding HOMO and LUMO in Chemistry. Ossila. (URL: )

- The UV/Vis absorption spectrum at room temperature, as well as the Fl...

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. leapchem.com [leapchem.com]

- 5. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 6. ossila.com [ossila.com]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. iieta.org [iieta.org]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. espublisher.com [espublisher.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

An In-depth Technical Guide to the Solubility of 4-Bromo-9-phenyl-9H-carbazole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Bromo-9-phenyl-9H-carbazole, a key intermediate in the fields of organic electronics and pharmaceutical research. A profound understanding of its solubility is critical for the rational design of synthetic routes, purification strategies, and formulation development. This document elucidates the theoretical principles governing the solubility of this carbazole derivative, presents a detailed, self-validating experimental protocol for the precise determination of its solubility, and offers a framework for the systematic presentation of solubility data.

Introduction to this compound and the Significance of its Solubility

This compound is a versatile organic compound characterized by a carbazole core functionalized with a phenyl group at the 9-position and a bromine atom at the 4-position.[1][2] The carbazole moiety imparts desirable electronic and photophysical properties, making it a valuable building block for hole-transporting materials and emitters in Organic Light-Emitting Diodes (OLEDs).[1][3][4] The bromine substituent serves as a convenient synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the fine-tuning of its properties for specific applications in materials science and medicinal chemistry.[1][3]

The solubility of this compound in organic solvents is a fundamental physicochemical property that dictates its utility in numerous applications. In the realm of drug development, solubility influences bioavailability and the choice of formulation strategies. For materials science, particularly in the fabrication of organic electronic devices, solubility is paramount for solution-based processing techniques such as spin-coating and inkjet printing, which are essential for creating uniform thin films. A comprehensive understanding of its solubility behavior is therefore indispensable for researchers and professionals working with this compound.

Theoretical Framework for the Solubility of this compound

The solubility of a crystalline organic solid, such as this compound, in a liquid solvent is governed by a thermodynamic equilibrium. This equilibrium is a result of the interplay between the lattice energy of the solid (solute-solute interactions) and the solvation energy released upon the interaction of the solute with the solvent molecules (solute-solvent interactions). The fundamental principle of "like dissolves like" provides a qualitative prediction of solubility.[5]

2.1. Molecular Structure and Polarity

This compound possesses a large, predominantly non-polar aromatic structure. The carbazole and phenyl rings are hydrophobic in nature. The presence of the nitrogen atom in the carbazole ring and the bromine atom introduces some polarity to the molecule. However, the overall character of the molecule is expected to be largely non-polar. Consequently, it is anticipated to exhibit greater solubility in non-polar or moderately polar organic solvents that can engage in favorable van der Waals and π-π stacking interactions. Its solubility in highly polar, protic solvents like water is expected to be negligible.

2.2. Influence of Substituents

The substituents on the carbazole core significantly influence its solubility. The phenyl group at the 9-position increases the molecular weight and the extent of the π-conjugated system, which can enhance interactions with aromatic solvents. The bromine atom at the 4-position, being a halogen, can participate in halogen bonding, which may affect its interaction with specific solvents.[5] Generally, the introduction of bulky, non-polar groups tends to increase solubility in non-polar organic solvents.

2.3. Effect of Temperature

The dissolution of most crystalline organic solids is an endothermic process, meaning that solubility typically increases with a rise in temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid, allowing more solute molecules to be solvated. This temperature dependence is a critical factor in purification techniques such as recrystallization.

Quantitative Solubility Data

A thorough review of the scientific literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents. This highlights a knowledge gap that presents an opportunity for further research. To facilitate the systematic collection and comparison of such data, the following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Tetrahydrofuran (THF) | 25 | ||

| Toluene | 25 | ||

| Chloroform | 25 | ||

| Dichloromethane (DCM) | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| n-Hexane | 25 |

Experimental Protocol for the Determination of Thermodynamic Solubility

To ensure the generation of accurate and reproducible solubility data, a robust and self-validating experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining the thermodynamic solubility of a crystalline solid. This method ensures that a true equilibrium between the solid and the solution is achieved.

4.1. Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the supernatant is quantified using a suitable analytical technique.

4.2. Materials and Equipment

-

This compound (purity >99%)

-

Analytical grade organic solvents

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator or water bath

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a series of glass vials. The presence of excess solid is crucial for ensuring that equilibrium is reached.

-

Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples vigorously for a predetermined period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically sufficient, but the exact time should be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles that would otherwise lead to an overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve constructed from standards of known concentrations is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

4.4. Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Factors Influencing Solubility: A Deeper Dive

The solubility of an organic compound is a multifaceted property influenced by a delicate balance of intermolecular forces. Understanding these factors is crucial for predicting and controlling solubility in various applications.

Caption: Interplay of factors governing the solubility of organic compounds.

Conclusion

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Carbazole Derivatives in Modern Chemistry: A Focus on this compound.

- ChemicalBook. This compound CAS#: 1097884-37-1.

- Solubility of Things. Carbazole.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Experiment: Solubility of Organic & Inorganic Compounds.

- What are some common substituents found on carbazole derivatives, and how do they affect the properties of the compound?.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

- Solubility of Organic Compounds.

- This compound丨CAS 1097884-37-1 - Hangzhou Leap Chem Co., Ltd.

- 9-(4-Bromophenyl)-9H-carbazole - PMC - NIH.

- The Chemical Properties and Applications of 4-Bromo-9H-carbazole in Material Science.

- 3.3E: Experimentally Testing Solvents - Chemistry LibreTexts.

- How to determine the solubility of a substance in an organic solvent ? | ResearchGate.

- An In-depth Technical Guide on the Solubility of 9-(4-Nitrophenyl)-9H-carbazole - Benchchem.

- A Comprehensive Technical Guide to the Solubility of 9-Phenylcarbazole in Common Organic Solvents - Benchchem.

- This compound synthesis - ChemicalBook.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 4-Bromo-9-phenyl-9h-carbazole

Introduction

4-Bromo-9-phenyl-9H-carbazole (CAS No. 1097884-37-1) is a pivotal intermediate compound whose utility spans advanced materials science and complex organic synthesis.[1] Its carbazole core provides unique electronic and photophysical properties, making it a valuable building block for hole-transporting materials in Organic Light-Emitting Diodes (OLEDs).[2] In drug development and fine chemical synthesis, the bromine atom serves as a versatile functional handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2]

However, the same reactivity that makes this compound valuable necessitates a comprehensive understanding of its health and safety profile. This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to handle this compound safely. The protocols herein are designed not merely as steps to follow, but as a self-validating system rooted in the principles of chemical risk management.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. The primary hazards associated with this compound are well-defined under the Globally Harmonized System (GHS).

GHS Classification

The compound is classified with the signal word "Warning" and is associated with the following hazards.[3][4]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |

Note: While not explicitly classified for this specific molecule, similar brominated carbazoles may cause respiratory irritation.[5] Therefore, treating the dust as a potential respiratory irritant is a prudent safety measure.

Physicochemical and Toxicological Profile

Understanding the compound's properties is essential for anticipating its behavior under laboratory conditions.

| Property | Value | Source |

| CAS Number | 1097884-37-1 | [3][4] |

| Molecular Formula | C18H12BrN | [3][6] |

| Molecular Weight | 322.2 g/mol | [3][6] |

| Appearance | White to off-white powder/crystal | [7] |

| Melting Point | 47.0 - 52.0 °C | [6] |

| Stability | Stable under recommended conditions | [3] |

| Incompatibilities | Strong oxidizing agents | [3] |

| Hazardous Decomposition | Upon combustion, may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas.[3] |

Toxicological Summary:

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of dust, skin contact, and eye contact.[3]

-

Health Effects: Direct contact is known to cause irritation. Skin contact may lead to inflammation, itching, redness, or blistering.[3] Eye contact can result in redness, pain, and potential damage.[3] Acute toxicity data is limited, underscoring the need for cautious handling.[3]

The Hierarchy of Controls: A Systematic Approach to Exposure Prevention

Effective safety management prioritizes systematic controls to minimize risk. The hierarchy of controls is a framework that ranks risk-control measures from most to least effective.

Caption: A logical workflow for the safe handling of this compound from start to finish.

Protocol for Weighing and Preparing Solutions

-

Preparation: Don all required PPE as specified in Section 2.3. Ensure the chemical fume hood sash is at the lowest practical height. Place an absorbent, disposable bench liner on the work surface inside the hood.

-

Tare Vessel: Place an appropriate container (e.g., a round-bottom flask) on an analytical balance inside the fume hood and tare it. If weighing externally, use a tared, sealed vial to transport the material to the hood.

-

Weighing: Carefully transfer the solid this compound into the container using a spatula. Perform this action slowly to minimize the generation of airborne dust. [3][5]4. Solubilization: Add the desired solvent to the container while still inside the fume hood. Swirl gently or use magnetic stirring to dissolve the compound.

-

Cleanup: Wipe down the spatula and any affected surfaces with a damp cloth. Dispose of the cloth and bench liner as solid hazardous waste.

-

Post-Handling: Tightly cap the solution container. Wash hands thoroughly with soap and water after exiting the lab. [3]

Protocol for Storage

-

Container: Always store the compound in its original, tightly sealed container. [3][5]2. Location: Store in a cool, dry, and well-ventilated area designated for chemical storage. [3][8]3. Segregation: Store away from incompatible materials, particularly strong oxidizing agents. [3][9]Do not store with food or drink items.

Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill.

In Case of Personal Exposure

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. [3][10]Remove contact lenses if present and easy to do. Seek immediate medical attention. [3]* Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with soap and water for at least 15 minutes. [3][10]Seek medical attention if irritation persists. [4]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [3]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [3]

In Case of Accidental Release (Spill)

The response to a spill is dictated by its scale and the immediate risk it poses.

Caption: A decision tree for responding to a chemical spill, differentiating between major and minor incidents.

Minor Spill (< 1 Liter, contained):

-

Control: Ensure you are wearing appropriate PPE. Restrict access to the area.

-

Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. [11]Start from the outside and work inwards to prevent spreading.

-

Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container. [12]Avoid creating dust.

-

Decontamination: Clean the spill area thoroughly with soap and water. [10][11]5. Disposal: Dispose of all cleanup materials as hazardous waste.

Major Spill (> 1 Liter or poses immediate danger):

-

Evacuate: Immediately evacuate the laboratory, closing all doors behind you. [10][13]2. Alert: Notify your supervisor and institutional Environmental Health and Safety (EHS) department immediately. [14]3. Isolate: Prevent entry to the area.

-

Await Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.

Waste Management and Disposal

Proper disposal is a critical final step in the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

-

Segregation: All waste containing this compound, including contaminated PPE, spill cleanup debris, and residual solids, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. [14]* Disposal Method: Never dispose of this chemical down the drain or in regular trash. [3][15]All waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration or other approved methods in accordance with local, state, and federal regulations. [4][16]

Conclusion

This compound is an indispensable tool for innovation in chemistry and materials science. Its potential hazards, primarily skin and eye irritation, are significant but entirely manageable. By adhering to a safety paradigm built on the hierarchy of controls—prioritizing engineering solutions like fume hoods, reinforcing them with robust administrative procedures, and using PPE as a final safeguard—researchers can confidently and safely harness the synthetic potential of this compound. A culture of safety, rooted in a deep understanding of chemical risk, is paramount to protecting both the researcher and the integrity of the scientific endeavor.

References

-